REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[C:10]([F:18])[CH:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.C1C(=O)N([Br:26])C(=O)C1>C(#N)C>[NH2:1][C:2]1[C:7]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[C:10]([F:18])[CH:9]=2)=[CH:6][C:5]([Br:26])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
5.64 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1C1=CC(=C(C(=O)OC)C=C1)F
|
Name
|
|
Quantity
|
4.16 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
229 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After quenched with sat Na2S2O3 and NaHCO3
|
Type
|
STIRRING
|
Details
|
stir for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc 3 times
|
Type
|
WASH
|
Details
|
the organic washed
|
Type
|
CUSTOM
|
Details
|
Dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was triturated with ether
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1C1=CC(=C(C(=O)OC)C=C1)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.05 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |